molecular formula C19H23ClN2O4S2 B2410484 1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 946227-18-5

1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Cat. No.: B2410484
CAS No.: 946227-18-5
M. Wt: 442.97
InChI Key: STLASTOABLQGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (CAS 946227-18-5) is a synthetic organic compound with a molecular formula of C19H23ClN2O4S2 and a molecular weight of 443.0 g/mol . This complex molecule features a 1,2,3,4-tetrahydroquinoline core structure that is N-substituted with a propylsulfonyl group and further functionalized with a methanesulfonamide linker bearing a 2-chlorophenyl moiety . Compounds containing the tetrahydroquinoline and sulfonamide scaffolds are of significant interest in medicinal chemistry and chemical biology research due to their broad biological activity . The presence of the sulfonamide group is a key structural feature in many pharmacologically active compounds, which are known to exhibit a range of properties, including antimicrobial and potential antitumor activities . Furthermore, structurally similar dihydroisoquinoline derivatives have been reported to exhibit biological activity by modulating muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, suggesting potential research applications in the study of smooth muscle contractility and related physiological processes . This product is provided for non-human research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S2/c1-2-12-28(25,26)22-11-5-7-15-9-10-17(13-19(15)22)21-27(23,24)14-16-6-3-4-8-18(16)20/h3-4,6,8-10,13,21H,2,5,7,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLASTOABLQGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a tetrahydroquinoline core, a methanesulfonamide group, and a chlorophenyl substituent. This unique structure contributes to its diverse biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. The presence of the tetrahydroquinoline moiety enhances activity against certain bacterial strains.
  • Anticancer Properties : Some derivatives of sulfonamides are known to inhibit cancer cell proliferation. The specific mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may protect neuronal cells from oxidative stress and neurodegeneration.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing various signaling cascades within cells.
  • Gene Expression Regulation : The compound could modulate the expression of genes associated with disease processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry evaluated sulfonamide derivatives and found that certain modifications significantly enhanced antibacterial activity against resistant strains .
  • Anticancer Activity : Research indicated that tetrahydroquinoline derivatives showed promise in inhibiting tumor growth in vitro and in vivo. For instance, a derivative similar to the target compound demonstrated effective cytotoxicity against various cancer cell lines .
  • Neuroprotective Studies : A recent review highlighted the neuroprotective effects of compounds with tetrahydroquinoline structures, suggesting potential applications in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cells
NeuroprotectiveProtection against oxidative stress

Q & A

Q. Critical Intermediates :

  • 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (for N-functionalization).
  • 2-Chlorophenyl methanesulfonyl chloride (electrophilic coupling partner).

What analytical techniques are most effective for characterizing this compound, particularly for verifying sulfonamide and tetrahydroquinoline moieties?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (6.5–8.5 ppm for tetrahydroquinoline and chlorophenyl groups) and sulfonamide NH (~10 ppm).
    • HSQC/HMBC : Confirm connectivity between the sulfonamide sulfur and adjacent carbons .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₂₂ClN₂O₄S₂) and detect fragmentation patterns specific to sulfonamide bonds.
  • X-ray Crystallography : Resolve spatial arrangement of the propylsulfonyl and chlorophenyl groups (if crystalline material is obtainable) .

How can researchers design experiments to evaluate the biological activity of this compound, and what assays are appropriate for initial screening?

Basic Research Question

  • In vitro assays :
    • Enzyme inhibition : Test against kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates).
    • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cellular assays :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining .

Key Controls : Include reference compounds (e.g., cisplatin for cytotoxicity) and solvent-only blanks.

What strategies are recommended for optimizing the synthesis yield and purity of this compound using flow chemistry?

Advanced Research Question

  • Design of Experiments (DoE) :
    • Variables : Temperature (40–100°C), residence time (5–30 min), reagent stoichiometry (1:1 to 1:2.5).
    • Response Surface Modeling : Predict optimal conditions for sulfonylation and coupling steps .
  • Flow Reactor Setup :
    • Use microfluidic chips for precise control of exothermic reactions (e.g., sulfonylation).
    • Inline FTIR or UV-vis monitoring for real-time purity assessment .

Q. Example Optimization Table :

ParameterRange TestedOptimal ValueYield Improvement
Temperature (°C)60–907522% → 68%
Residence Time (min)10–2518Purity >95%

How can computational methods aid in understanding the structure-activity relationship (SAR) of this compound?

Advanced Research Question

  • Molecular Docking : Screen against targets like COX-2 or EGFR to predict binding modes of the chlorophenyl and sulfonamide groups .
  • QSAR Modeling :
    • Descriptors : LogP, polar surface area, H-bond donors/acceptors.
    • Training Set : Include analogs from PubChem with varying substituents (e.g., cycloalkyl vs. propylsulfonyl) .
  • MD Simulations : Assess stability of the tetrahydroquinoline core in lipid bilayers for permeability predictions.

Data Contradiction Tip : If experimental bioactivity conflicts with predictions, re-evaluate protonation states or tautomeric forms .

How should researchers address discrepancies in biological activity data between similar sulfonamide derivatives?

Advanced Research Question

  • Meta-Analysis Framework :
    • Variable Isolation : Compare substituent effects (e.g., propylsulfonyl vs. isobutyryl in analogs from PubChem) .
    • Assay Standardization : Normalize data using Z-score or percent activity relative to controls.
  • Case Study : If antimicrobial activity varies, test solubility (via HPLC-UV) or protein binding (SPR) to identify confounding factors .

Q. Example Comparison Table :

Compound SubstituentMIC (µg/mL)LogPNotes
Propylsulfonyl (Target)12.53.2High membrane permeability
Isobutyryl (PubChem analog)25.02.8Reduced solubility

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

  • Key Challenges :
    • Exothermic Reactions : Sulfonylation steps may require jacketed reactors for temperature control.
    • Purification : Column chromatography scalability issues; switch to recrystallization (e.g., using EtOAc/hexane) .
  • Process Analytical Technology (PAT) : Implement inline NMR or Raman spectroscopy for real-time quality control during continuous manufacturing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.